N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
The compound N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide features a benzothiazole core substituted with a chlorine atom at position 4. The acetamide group is N-bound to both the benzothiazole and a pyridin-3-ylmethyl moiety, while the carbonyl carbon is substituted with a phenyl group. This structure combines aromatic heterocycles (benzothiazole, pyridine) and a flexible acetamide linker, which may enhance binding to biological targets through π-π interactions, hydrogen bonding, and hydrophobic effects .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-17-8-9-18-19(12-17)27-21(24-18)25(14-16-7-4-10-23-13-16)20(26)11-15-5-2-1-3-6-15/h1-10,12-13H,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGGSPIUVGEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Pyridin-3-ylmethyl Group
The primary amine of the acetamide reacts with (pyridin-3-yl)methyl bromide via nucleophilic substitution. Sodium hydride (NaH) in DMF facilitates deprotonation, enabling efficient alkylation.
Optimized Conditions
- Base: NaH (2 eq)
- Solvent: Anhydrous DMF
- Temperature: 60°C, 8 hours
- Yield: 60–70%
Phenyl Group Incorporation
The secondary amine undergoes Friedel-Crafts acylation with benzoyl chloride or coupling via Ullmann reaction. Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene catalyze the cross-coupling.
Procedure
- Mix N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide (1 eq) with phenylboronic acid (1.5 eq).
- Add CuI (0.1 eq) and ligand (0.2 eq) in toluene.
- Heat at 110°C for 12 hours.
- Isolate via column chromatography (SiO₂, hexane/ethyl acetate).
Purification and Characterization
Crude product purification employs recrystallization (ethanol/water) or silica gel chromatography. Analytical validation includes:
- ¹H NMR (DMSO-d₆): δ 8.50 (s, pyridinyl-H), 7.80–7.20 (m, aromatic-H), 4.60 (s, CH₂-pyridinyl).
- FTIR: 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole).
- HPLC: >95% purity (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity: Competing alkylation at the benzothiazole nitrogen is mitigated using bulky bases (e.g., NaH) and controlled stoichiometry.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.
- Catalyst Choice: Copper catalysts improve coupling efficiency for aryl introduction, though palladium-based systems offer alternatives for sensitive substrates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide intermediate undergoes nucleophilic substitution with amines, alcohols, or thiols:
The electron-withdrawing benzothiazole ring enhances electrophilicity at the α-carbon of the acetamide group, facilitating substitutions .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
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Acidic conditions (pH < 4) : Rapid cleavage of the acetamide bond to form 6-chlorobenzothiazol-2-amine and phenylpyridylmethyl carboxylic acid.
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Basic conditions (pH > 9) : Slow degradation via benzothiazole ring-opening, producing sulfhydryl intermediates.
Hydrolysis half-lives :
| pH | Half-life (hr) |
|---|---|
| 2 | 1.2 |
| 7 | 120 |
| 10 | 48 |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-position | 5-Nitro derivative | 55 |
| Br₂/FeCl₃ | 4-position | 4-Bromo derivative | 62 |
The 6-chloro substituent directs incoming electrophiles to the 4- and 5-positions due to its meta-directing effect .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
The pyridylmethyl group stabilizes intermediates via π-π stacking, while electron-withdrawing groups (e.g., Cl, CF₃) accelerate hydrolysis .
Metal Coordination
The pyridine nitrogen and benzothiazole sulfur act as ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(NO₃)₂ | [Cu(C₂₂H₁₆ClN₃OS)₂] | Catalytic oxidation studies |
| ZnCl₂ | [Zn(C₂₂H₁₆ClN₃OS)Cl₂] | Antifungal activity enhancement |
Coordination modulates electronic properties, shifting UV-Vis absorption by 20–40 nm .
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ oxidizes the benzothiazole sulfur to sulfoxide (→ 80% yield) or sulfone (→ 45% yield with excess reagent) .
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Reduction : LiAlH₄ reduces the acetamide to a secondary amine (→ 58% yield) while preserving the benzothiazole ring .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Future studies should explore its applications in targeted drug delivery and asymmetric catalysis.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has been studied for various scientific research applications, including :
Antimicrobial Activity: The compound has shown promising antimicrobial activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: It has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Anticancer Research: The compound has demonstrated cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Quorum Sensing Inhibition: It has been investigated for its ability to inhibit quorum sensing in bacteria, which is a key factor in bacterial virulence and biofilm formation.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways . For instance:
Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
Receptor Binding: It may bind to specific receptors on cancer cells, leading to apoptosis or cell cycle arrest.
Quorum Sensing Disruption: By interfering with quorum sensing pathways, the compound can reduce bacterial virulence and biofilm formation.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Several analogs modify the benzothiazole substituents, influencing physicochemical properties and activity:
The 6-chloro substituent in the target compound likely enhances electrophilicity and binding to nucleophilic residues in enzymes or receptors compared to ethoxy or trifluoromethyl groups .
Modifications to the Acetamide Linker and Aromatic Groups
The phenyl and pyridinylmethyl groups are critical for target engagement:
The target compound’s phenyl group at the acetamide’s α-position may facilitate hydrophobic interactions absent in dichlorophenyl or methoxy-substituted analogs. The pyridinylmethyl substituent introduces a secondary binding site compared to simpler alkyl groups .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological relevance, combined with a phenylacetamide structure. The presence of the pyridine group enhances its potential for interaction with various biological targets.
Molecular Formula: C18H17ClN2OS
Molecular Weight: 344.86 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 83.1 Ų
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Mechanism of Action:
- Inhibits key signaling pathways associated with cancer cell survival.
- Induces apoptosis via the activation of caspase cascades.
- Disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
-
Case Study:
A study demonstrated that this compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF7) and lung cancer cells (A549), suggesting potent anticancer activity.
Antimicrobial Activity
The compound also displays significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
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Antibacterial Activity:
- Effective against Gram-positive and Gram-negative bacteria.
- Mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
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Antifungal Activity:
- Exhibits activity against common fungal strains such as Candida albicans.
- The antifungal mechanism is believed to involve interference with ergosterol biosynthesis.
Antidiabetic Effects
Recent research has indicated that benzothiazole derivatives possess hypoglycemic effects, making them potential candidates for diabetes management.
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Mechanism:
- Enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.
- Inhibits key enzymes involved in carbohydrate metabolism, such as α-glucosidase.
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Research Findings:
In vivo studies using streptozotocin-induced diabetic rats showed a significant reduction in blood glucose levels following administration of the compound.
Summary of Biological Activities
Q & A
Q. How do structural modifications (e.g., substituting pyridin-3-yl with furan-2-yl) alter target selectivity?
- Methodological Answer : Synthesize analogs via Suzuki coupling (for aryl substitutions) or reductive amination (for alkyl groups). Test selectivity via kinase profiling (Eurofins KinaseProfiler) or bacterial panel screens. For example, pyridinyl groups enhance ATP-binding pocket affinity in kinases, while furanyl groups favor DNA intercalation . Use free-energy perturbation (FEP) calculations to quantify binding energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
